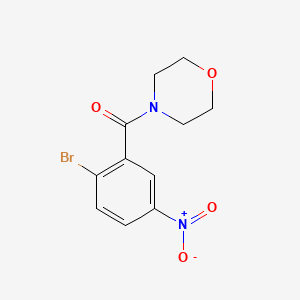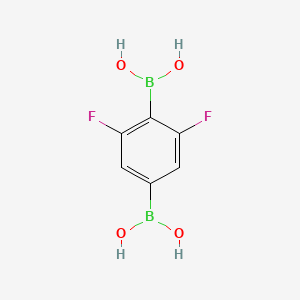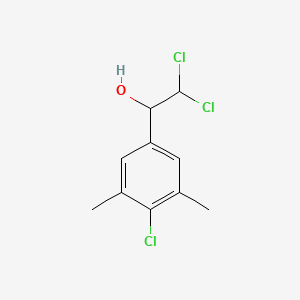
2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H11Cl3O It is characterized by the presence of two chlorine atoms attached to the second carbon of the ethanol group and a 4-chloro-3,5-dimethylphenyl group attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol typically involves the chlorination of 1-(4-chloro-3,5-dimethylphenyl)ethanol. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of 2,2-dichloro-1-(4-chloro-3,5-dimethylphenyl)acetone.
Reduction: Formation of 2-chloro-1-(4-chloro-3,5-dimethylphenyl)ethanol or 1-(4-chloro-3,5-dimethylphenyl)ethanol.
Substitution: Formation of 2,2-dichloro-1-(4-chloro-3,5-dimethylphenyl)ethyl ethers or esters.
科学研究应用
2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the hydroxyl group allows for interactions with various molecular targets, potentially disrupting normal cellular functions.
相似化合物的比较
Similar Compounds
4-chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the ethanol group.
2,2-dichloro-1-phenylethanol: Similar in structure but without the additional chlorine and methyl groups on the phenyl ring.
Uniqueness
2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol is unique due to the combination of its dichloroethanol and chlorodimethylphenyl groups This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds
属性
分子式 |
C10H11Cl3O |
|---|---|
分子量 |
253.5 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H11Cl3O/c1-5-3-7(9(14)10(12)13)4-6(2)8(5)11/h3-4,9-10,14H,1-2H3 |
InChI 键 |
QLMUHFGQJRCOAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)C(C(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


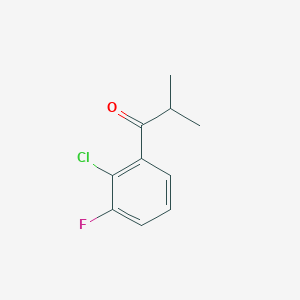
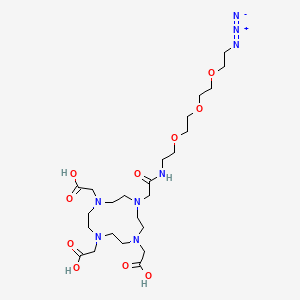
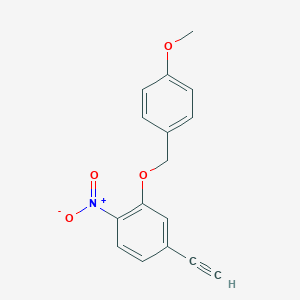
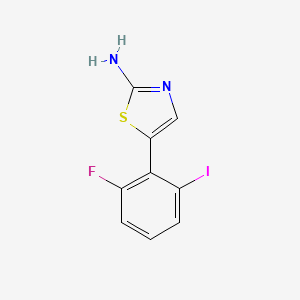
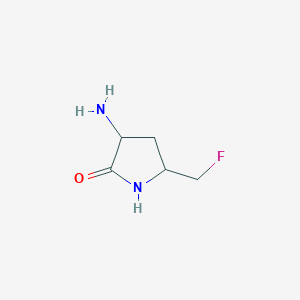
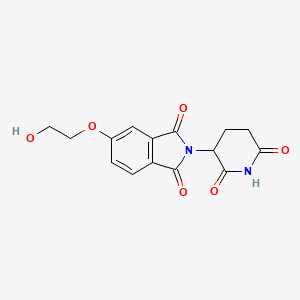


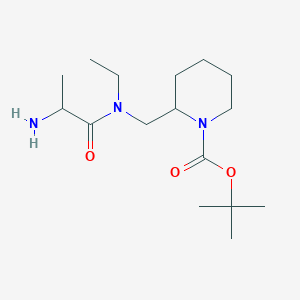
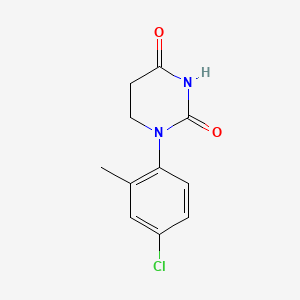
![2-[2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile](/img/structure/B14772899.png)
![Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate](/img/structure/B14772903.png)
